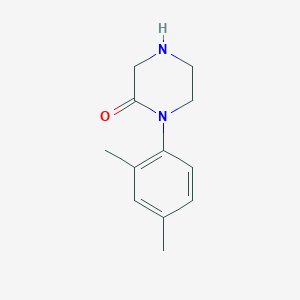

1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Description

BenchChem offers high-quality 1-(2,4-Dimethyl-phenyl)-piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,4-Dimethyl-phenyl)-piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)piperazin-2-one |

InChI |

InChI=1S/C12H16N2O/c1-9-3-4-11(10(2)7-9)14-6-5-13-8-12(14)15/h3-4,7,13H,5-6,8H2,1-2H3 |

InChI Key |

VENIYOLLLBOHMD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCNCC2=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Solubility Profile of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in Organic Solvents

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in a range of common organic solvents. In the absence of publicly available quantitative solubility data for this specific molecule, this document synthesizes information based on its predicted physicochemical properties and established principles of solubility. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers, scientists, and drug development professionals to determine precise quantitative solubility data. This guide is intended to support the handling, formulation, and development of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its biopharmaceutical performance, including its absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor solubility can lead to low bioavailability, hindering the therapeutic efficacy of a drug candidate and often leading to the termination of promising compounds during development.[2] Therefore, a thorough understanding of an API's solubility in various solvents is paramount for successful formulation development, enabling the selection of appropriate excipients and delivery systems to ensure optimal drug delivery and therapeutic effect.[3] 1-(2,4-Dimethyl-phenyl)-piperazin-2-one, a molecule of interest in medicinal chemistry, possesses structural features that suggest a nuanced solubility profile across different solvent classes. This guide aims to provide a predictive analysis of its solubility and a robust experimental framework for its empirical determination.

Physicochemical Properties of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Understanding the fundamental physicochemical properties of a compound is essential for predicting its solubility behavior. The key properties for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one are summarized below, derived from its chemical structure.

Table 1: Predicted Physicochemical Properties of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

| Property | Predicted Value/Characteristic | Rationale/Source |

| Molecular Formula | C₁₂H₁₆N₂O | Based on chemical structure |

| Molecular Weight | 204.27 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white crystalline solid | Inferred from similar piperazinone structures |

| Melting Point | Moderately high | The presence of a lactam ring and an aromatic group suggests strong intermolecular forces. |

| LogP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Estimated based on the presence of a lipophilic dimethylphenyl group and a relatively polar piperazinone core. This indicates a moderate to high lipophilicity. |

| Hydrogen Bond Donors | 1 (N-H group in the piperazinone ring) | The secondary amine in the piperazinone ring can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 2 (C=O group and the tertiary nitrogen in the piperazinone ring) | The carbonyl oxygen and the tertiary amine nitrogen can accept hydrogen bonds. |

Theoretical Framework: Principles Governing Solubility

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[4] The adage "like dissolves like" provides a fundamental, qualitative guideline for predicting solubility.[5]

-

Polar Solvents: These solvents, such as water, methanol, and ethanol, have high dielectric constants and are capable of forming hydrogen bonds.[4] Polar solutes, particularly those with hydrogen bond donor and acceptor groups, tend to dissolve well in polar solvents.[5]

-

Aprotic Polar Solvents: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) have significant dipole moments but lack O-H or N-H bonds, preventing them from donating hydrogen bonds. They can, however, act as hydrogen bond acceptors and dissolve a wide range of compounds.[6]

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and primarily interact through weaker van der Waals forces.[5] Nonpolar, lipophilic solutes are generally more soluble in nonpolar solvents.[6]

The solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one will be dictated by a balance between its lipophilic dimethylphenyl group and its more polar piperazinone core, which contains hydrogen bonding functionalities.

Predicted Solubility Profile of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

Based on the predicted physicochemical properties and theoretical principles of solubility, a qualitative solubility profile for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in various organic solvents can be anticipated.

Table 2: Predicted Qualitative Solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Moderate to High | The piperazinone moiety can engage in hydrogen bonding with the solvent molecules. The lipophilic dimethylphenyl group may limit miscibility. |

| Aprotic Polar | Acetone, Acetonitrile, DMSO, THF | High | Favorable dipole-dipole interactions are expected between the polar piperazinone ring and these solvents. |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The dimethylphenyl group will have favorable π-π stacking interactions with the aromatic rings of the solvents. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The overall polarity of the molecule, due to the piperazinone ring, is likely too high for significant solubility in highly nonpolar aliphatic solvents. |

| Chlorinated | Dichloromethane, Chloroform | High | These solvents have a moderate polarity and are good at dissolving a wide range of organic compounds. |

Experimental Determination of Solubility: A Self-Validating Protocol

To obtain quantitative solubility data, a robust and well-controlled experimental procedure is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one into appropriately sized glass vials. The key is to ensure that undissolved solid remains after equilibrium is reached.[8]

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial using a calibrated pipette.[7]

-

-

Equilibration:

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.[10]

-

Carefully withdraw a sample of the supernatant and filter it through a chemically compatible 0.45 µm syringe filter to remove any remaining solid particles.[11] This step is crucial to avoid overestimation of solubility.

-

-

Analysis and Quantification:

-

Prepare a series of dilutions of the clear filtrate with the same solvent.

-

Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[12][13] HPLC is preferred over UV spectroscopy alone as it can separate the analyte from any potential impurities or degradation products.[11]

-

Prepare a standard curve using known concentrations of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in the same solvent.

-

Quantify the concentration of the dissolved compound in the filtrate by comparing its peak area to the standard curve.[12]

-

Self-Validating System and Troubleshooting

-

Confirmation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be consistent across the later time points.[14]

-

Solid-State Analysis: It is advisable to analyze the solid material remaining after the experiment using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations that may have occurred during the experiment, as different polymorphs can have different solubilities.[14]

-

Material Purity: The purity of the 1-(2,4-Dimethyl-phenyl)-piperazin-2-one used should be confirmed before the experiment, as impurities can affect the measured solubility.

Data Presentation and Interpretation

The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and concise table for easy comparison.

Table 3: Experimentally Determined Solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one at 25 °C (Hypothetical Data)

| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 1.88 | < 0.1 | < 0.0005 |

| Toluene | 2.38 | 15.2 | 0.074 |

| Dichloromethane | 9.08 | 85.6 | 0.419 |

| Acetone | 20.7 | 120.3 | 0.589 |

| Ethanol | 24.5 | 45.8 | 0.224 |

| Acetonitrile | 37.5 | 98.7 | 0.483 |

| Methanol | 32.7 | 60.1 | 0.294 |

| DMSO | 46.7 | 150.5 | 0.737 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Analysis of Solubility Trends

The relationship between solvent polarity (represented by the dielectric constant) and the solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one can be visualized to understand the underlying intermolecular interactions.

Caption: Intermolecular interactions governing the solubility of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.

The hypothetical data suggests that 1-(2,4-Dimethyl-phenyl)-piperazin-2-one exhibits the highest solubility in polar aprotic solvents like DMSO and acetone. This is likely due to strong dipole-dipole interactions between the solvent and the polar piperazinone ring. The solubility in polar protic solvents like methanol and ethanol is also significant, facilitated by hydrogen bonding, but may be slightly lower due to the energy required to disrupt the solvent's hydrogen-bonding network. The moderate to high solubility in toluene can be attributed to the favorable interactions between the dimethylphenyl group of the solute and the aromatic solvent. As expected, the solubility in a nonpolar aliphatic solvent like hexane is predicted to be very low.

Conclusion and Practical Implications

This technical guide provides a predictive solubility profile for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one based on its molecular structure and established chemical principles. The compound is anticipated to be highly soluble in polar aprotic and chlorinated solvents, moderately to highly soluble in polar protic and aromatic solvents, and poorly soluble in nonpolar aliphatic solvents.

For drug development professionals, this information is crucial for:

-

Early Formulation Strategy: The high solubility in solvents like DMSO and acetone suggests that these could be suitable for initial in vitro screening assays.

-

Crystallization and Purification: The differential solubility across various solvents can be exploited for developing effective crystallization and purification protocols.

-

Dosage Form Development: Understanding the solubility profile is the first step in designing formulations for oral, parenteral, or topical delivery, guiding the selection of co-solvents, surfactants, or other solubilizing agents.

The provided experimental protocol offers a robust framework for obtaining the precise quantitative data necessary to move forward with the development of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one as a potential therapeutic agent.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Pharmaguideline. Solubility Expressions and Mechanisms of Solute Solvent Interactions.

- International Journal of Pharmaceutical and Chemical Analysis. Solubility: An overview.

- Solubility and Distribution Phenomena.

- Scholars Research Library. (2011). Enhancement of Solubility: A Pharmaceutical Overview.

- Wikipedia. Solubility.

- Journal of Medical Pharmaceutical and Allied Sciences. (2019). IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES.

- American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.

- NCBI Bookshelf. (2022, September 12). Biochemistry, Dissolution and Solubility.

- Chem.libretexts.org. Solubility.

- Hacettepe University Journal of the Faculty of Pharmacy. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Phenomenex. HPLC Testing Procedure.

- ResearchG

- SlideShare. solubility experimental methods.pptx.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Enamine. Shake-Flask Solubility Assay.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- PubMed. (2024, July 20).

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility.

- ChemicalBook. (2025, July 4). 1-(2,4-Dimethylphenyl)piperazine | 1013-76-9.

- PubChem. 1-[2-(2,4-Dimethyl-phenylsulfanyl)

- Fluorochem. 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE HCL.

- ResearchGate. (2025, September 14). Synthesis and characterization of a series of phenyl piperazine based ligands.

- CymitQuimica. CAS 1013-25-8: 1-(2,5-Dimethylphenyl)piperazine.

- CymitQuimica. CAS 1643651-32-4: Piperazine, 1-[2-[(2,4-dimethylphenyl)thio]phenyl].

- International Journal of Pharmacy & Pharmaceutical Research. (2023, September 30).

- Semantic Scholar. Synthesis and characterization of a series of phenyl piperazine based ligands.

- Google Patents. Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine.

- PMC. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes.

- National Institute of Standards and Technology. Piperazine, 1-phenyl-.

- Benchchem. Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Matrix Fine Chemicals. 1-(2,4-DIMETHYLPHENYL)PIPERAZINE | CAS 1013-76-9.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. improvedpharma.com [improvedpharma.com]

- 4. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 12. pharmaguru.co [pharmaguru.co]

- 13. researchgate.net [researchgate.net]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the 2,4-Dimethylphenyl Piperazinone Scaffold: Synthesis, Biological Potential, and Drug Discovery Workflow

Abstract: The piperazin-2-one nucleus and the 2,4-dimethylphenyl moiety represent two structurally significant fragments in modern medicinal chemistry. The piperazine scaffold is a cornerstone in the development of therapeutic agents due to its versatile physicochemical properties and ability to engage with a wide range of biological targets. Concurrently, the 2,4-dimethylphenyl group is a key feature in several approved drugs, where it critically influences target affinity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the untapped potential of combining these two fragments into the 2,4-dimethylphenyl piperazinone scaffold. We present a forward-looking analysis for researchers and drug development professionals, detailing robust synthetic strategies, predicting the pharmacological landscape based on established structure-activity relationships, and outlining a complete workflow for lead discovery and optimization. This document serves as a playbook for exploring this promising, yet underexplored, chemical space.

Introduction: The Convergence of Two Privileged Scaffolds

The strategic design of novel molecular entities often involves the combination of "privileged scaffolds"—structural motifs that are known to interact with multiple biological targets. The piperazine heterocycle is a quintessential example, forming the core of numerous drugs across diverse therapeutic areas. Its unique conformational flexibility and the tunable basicity of its two nitrogen atoms allow for precise modulation of drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Piperazin-2-one Core: A Versatile Heterocycle in Medicinal Chemistry

The piperazin-2-one, a derivative of piperazine featuring a carbonyl group, introduces a new dimension of structural and functional diversity. The amide bond within the ring can act as a hydrogen bond donor and acceptor, while also imparting greater rigidity compared to the parent piperazine ring. This structural constraint can be advantageous in locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for its intended target. The synthesis of the piperazinone ring is well-established, with multiple strategies available for creating substituted derivatives.

The 2,4-Dimethylphenyl Moiety: A Key Substituent in Modulating Pharmacological Activity

The substitution pattern on an aryl ring is a critical determinant of a compound's biological activity. The 2,4-dimethylphenyl group, in particular, has proven to be highly effective in drug design. A prominent example is Vortioxetine (Lu AA21004), an antidepressant, which features a 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine structure. In this context, the dimethyl substitution pattern serves several key functions:

-

Steric Influence: The methyl groups, particularly the ortho-methyl, create a specific steric profile that can enhance binding affinity and selectivity by orienting the molecule optimally within the receptor's binding pocket.

-

Lipophilicity: The addition of two methyl groups increases the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier—a crucial attribute for CNS-acting drugs.

-

Metabolic Stability: The methyl groups can shield adjacent positions on the aromatic ring from metabolic oxidation, potentially improving the drug's half-life.

Rationale for Combination: Hypothesized Advantages of the 2,4-Dimethylphenyl Piperazinone Scaffold

The fusion of the 2,4-dimethylphenyl group with the piperazinone core is a logical next step in scaffold-based drug design. We hypothesize that this combination will yield novel compounds with significant therapeutic potential, driven by the following advantages:

-

Synergistic Target Engagement: The distinct electronic and steric properties of the 2,4-dimethylphenyl moiety can be combined with the hydrogen bonding capacity and constrained geometry of the piperazinone ring to achieve high-affinity interactions with targets like GPCRs, kinases, and transporters.

-

Tunable Physicochemical Properties: The scaffold allows for diversification at multiple points, enabling fine-tuning of properties like solubility, permeability, and metabolic stability, which are essential for developing viable drug candidates.

-

Access to Novel Chemical Space: This scaffold remains largely unexplored, offering an opportunity to identify first-in-class molecules with novel mechanisms of action, potentially overcoming resistance mechanisms that affect existing drugs.

Synthetic Strategies and Methodologies

A robust and flexible synthetic approach is paramount for exploring the chemical space around the 2,4-dimethylphenyl piperazinone scaffold. The proposed strategy focuses on a modular assembly that allows for late-stage diversification.

Retrosynthetic Analysis: A Proposed Blueprint

The primary retrosynthetic disconnection breaks the target scaffold into three key building blocks: a primary amine, a 2-halo-N-(2-oxoalkyl)acetamide, and the 2,4-dimethylphenyl moiety, which can be introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling. This approach allows for variability in all three components.

Caption: Retrosynthetic analysis of the 2,4-dimethylphenyl piperazinone scaffold.

Protocol 1: Synthesis of the N-Substituted Piperazin-2-one Ring

This protocol describes the formation of the core piperazinone ring using a tandem reductive coupling and SN2-cyclization reaction, a method well-suited for diversity-oriented synthesis.

Methodology:

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the primary amine (1.0 eq) and the 2-chloro-N-(2-oxoalkyl)acetamide (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

-

Reductive Amination: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), to the solution portion-wise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed.

-

Cyclization: Upon completion of the reductive amination, add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.0 eq), directly to the reaction mixture to promote the intramolecular SN2 cyclization. Heat the reaction to 40-60 °C if necessary.

-

Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel) to yield the N-substituted piperazinone intermediate.

Protocol 2: Introduction of the 2,4-Dimethylphenyl Moiety

This protocol details the coupling of the 2,4-dimethylphenyl group to the piperazinone core, adapting methods used in the synthesis of Vortioxetine. The example below uses a Buchwald-Hartwig amination approach.

Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube, add the N-aryl-piperazinone intermediate (where the aryl group contains a halide, e.g., Br; 1.0 eq), 2,4-dimethylaniline (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

-

Solvent and Base: Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu, 1.4 eq). Evacuate and backfill the tube with an inert gas (3x). Add an anhydrous solvent, such as toluene or dioxane.

-

Heating and Monitoring: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the final 2,4-dimethylphenyl piperazinone product.

Workflow Diagram: Visualizing the Synthetic Pathway

Caption: A modular two-step synthetic workflow for target scaffold synthesis.

Predicted Pharmacological Profile and Potential Therapeutic Targets

While direct biological data for this scaffold is absent, a robust pharmacological profile can be predicted by analyzing structure-activity relationships (SAR) from related compound classes, particularly arylpiperazines and other piperazinone-containing molecules.

Central Nervous System (CNS) Activity

The arylpiperazine motif is a well-known pharmacophore for CNS targets. The presence of the 2,4-dimethylphenyl group, similar to its role in the multimodal antidepressant Vortioxetine, suggests a strong potential for interaction with serotonin (5-HT) and dopamine (D) receptors.

-

5-HT Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7): The scaffold could act as an agonist, partial agonist, or antagonist at various serotonin receptor subtypes, making it a candidate for treating depression, anxiety, and other mood disorders.

-

Dopamine Receptors (e.g., D2): Modulation of dopamine receptors is central to antipsychotic therapy. The scaffold could be explored for its potential in treating schizophrenia and other psychotic disorders.

Antimicrobial and Anticancer Potential

Piperazine and its derivatives have demonstrated a wide spectrum of antimicrobial and anticancer activities.

-

Antimicrobial Activity: Hybrid molecules incorporating piperazine have shown efficacy against various bacterial and fungal strains. The 2,4-dimethylphenyl piperazinone scaffold could be tested against clinically relevant pathogens, including drug-resistant strains.

-

Anticancer Activity: The piperazine ring is a core component of several kinase inhibitors used in oncology, such as Imatinib. Derivatives of this scaffold could be screened against panels of cancer cell lines to identify potential antiproliferative agents.

Table of Potential Targets and Rationale

| Therapeutic Area | Potential Molecular Target(s) | Rationale / Supporting Evidence |

| Neuropsychiatry | 5-HT1A, 5-HT2A, 5-HT7, SERT, D2 Receptors | The arylpiperazine motif is a classic CNS pharmacophore. The 2,4-dimethylphenyl group is present in the antidepressant Vortioxetine. |

| Oncology | Tyrosine Kinases, Serine/Threonine Kinases | The piperazine ring is a key scaffold in many approved kinase inhibitors. |

| Infectious Diseases | Bacterial DNA Gyrase, Fungal Cell Wall Enzymes | Piperazine hybrids have shown broad-spectrum antimicrobial and antifungal properties. |

| Inflammatory Diseases | Cyclooxygenase (COX), Cytokine Receptors | Certain piperazine derivatives have exhibited anti-inflammatory effects. |

A Proposed Workflow for Lead Discovery and Optimization

A systematic workflow is essential to efficiently navigate from the initial scaffold concept to a validated lead candidate.

Library Synthesis Strategy

The modular synthesis described in Section 2.0 is ideal for creating a focused library of compounds. Diversity can be introduced at three key points:

-

R1 Group: Varying the initial primary amine to introduce different alkyl, aryl, or heterocyclic groups.

-

Piperazinone Backbone: Modifying the acetamide starting material to introduce substituents on the piperazinone ring itself.

-

Aryl Moiety: While the core topic is the 2,4-dimethylphenyl group, a parallel synthesis with other substitution patterns (e.g., 2,4-dichloro, 3,4-dimethoxy) can be performed to establish a clear SAR.

High-Throughput Screening (HTS) Cascade

Protocol:

-

Primary Screening: Screen the synthesized library at a single high concentration (e.g., 10 µM) in target-based assays (e.g., receptor binding assays for 5-HT1A) and cell-based assays (e.g., cancer cell line viability, antimicrobial zone of inhibition).

-

Hit Confirmation: Re-test all initial "hits" from the primary screen to confirm their activity and rule out false positives.

-

Dose-Response Analysis: For all confirmed hits, perform a dose-response study to determine potency (e.g., IC50 or EC50 values).

-

Secondary/Selectivity Screening: Test potent compounds against a panel of related off-targets to assess their selectivity profile. For example, a CNS hit should be screened against a broad panel of CNS receptors.

-

Initial ADME Profiling: Characterize the most promising leads for early ADME properties, including solubility, metabolic stability in liver microsomes, and cell permeability (e.g., Caco-2 assay).

Structure-Activity Relationship (SAR) Elucidation

The data gathered from the HTS cascade will be used to build an SAR model. By comparing the activity of structurally related analogues from the library, researchers can deduce which chemical features are essential for potency and selectivity. For instance, one might find that a small, polar R1 group is critical for activity, or that the ortho-methyl group on the phenyl ring is more important than the para-methyl group. This information guides the next round of synthesis, focusing on optimizing the most promising chemical series.

Workflow Diagram: From Synthesis to Lead Candidate

Caption: An integrated workflow for the discovery and optimization of lead compounds.

Conclusion and Future Perspectives

The 2,4-dimethylphenyl piperazinone scaffold represents a compelling, yet underexplored, area for drug discovery. By combining the proven pharmacological relevance of the arylpiperazine motif with the structural and functional advantages of the piperazinone core, this scaffold is poised for investigation across multiple therapeutic areas, most notably in CNS disorders, oncology, and infectious diseases. The synthetic strategies and discovery workflow outlined in this guide provide a clear and actionable framework for researchers to begin a systematic exploration. Future work should focus on the synthesis of an initial diverse library and its subsequent screening against a broad panel of biological targets to uncover the first-in-class therapeutic agents that this unique chemical architecture may hold.

References

-

Di Francesco, R., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry. Available at: [Link]

-

Zupancic, B. (2014). NEW PROCESS FOR THE SYNTHESIS OF 1-(2-((2,4-DIMETHYLPHENYL)THIO)PHENYL)PIPERAZINE. European Patent Office. Available at: [Link]

- Zupancic, B., & Sterk, D. (2015). Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents.

-

Shaik, A. B., et al. (2024). Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Derivatives as Anti-Microbial Agents. Journal of Advanced Scientific Research. Available at: [Link]

-

Laturwale, S. K. J. S., et al. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmacy & Pharmaceutical Research. Available at: [Link]

-

Wang, S., et al. (2016). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. MedChemComm. Available at: [Link]

-

Verma, G., et al. (2020). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. Available at: [Link]

-

Ten, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. Available at: [Link]

-

Botezatu, A. V., et al. (2019). Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents. Molecules. Available at: [Link]

-

Verma, G., et al. (2020). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. ResearchGate. Available at: [Link]

- López-Rodríguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2.

An In-depth Technical Guide to the Pharmacophore Analysis of Dimethyl-phenyl Piperazin-2-one Analogs

Introduction: The Significance of the Piperazin-2-one Scaffold

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its widespread presence in a vast array of therapeutic agents.[1][2][3][4] Its six-membered ring containing two nitrogen atoms at positions 1 and 4 provides a unique combination of structural rigidity and conformational flexibility.[2][5] This dual-nitrogen structure allows for precise modulation of physicochemical properties such as basicity, polarity, and hydrogen bonding capacity, which are critical for optimizing pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and pharmacodynamics (target affinity and efficacy).[2][5][6]

The modification of the piperazine core, specifically into a piperazin-2-one scaffold, introduces a lactam functionality. This structural change can influence the molecule's polarity, metabolic stability, and ability to form specific hydrogen bonds within a biological target's binding site. When further substituted with dimethyl-phenyl groups, these analogs present a focused chemical space for exploring structure-activity relationships (SAR).[7]

This guide provides a comprehensive, in-depth walkthrough of the pharmacophore analysis process as applied to a hypothetical series of dimethyl-phenyl piperazin-2-one analogs. We will move beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring a robust and validated computational model ready for applications in drug discovery, such as virtual screening and lead optimization.[8][9]

Section 1: The Foundation - Ligand & Target Characterization

Before any computational modeling can begin, a thorough understanding of the molecules of interest is paramount. This involves gathering data on their chemical synthesis, three-dimensional nature, and known biological activities.

The Ligand Set: Dimethyl-phenyl Piperazin-2-one Analogs

The first step is to assemble a dataset of the analogs. This set should ideally include compounds with a range of biological activities—from highly active to inactive. This activity differential is crucial for the pharmacophore generation algorithm to distinguish essential features from non-essential ones.

For the purpose of this guide, we will consider a hypothetical set of analogs with varying substitution patterns on the phenyl ring and their corresponding inhibitory concentrations (IC50) against a target protein.

Table 1: Hypothetical Dataset of Dimethyl-phenyl Piperazin-2-one Analogs and Their Biological Activity

| Compound ID | Substitution Pattern | IC50 (nM) | pIC50 (-log(IC50)) | Activity Class |

| DPP-01 | 2,4-dimethyl | 15 | 7.82 | Active |

| DPP-02 | 3,5-dimethyl | 25 | 7.60 | Active |

| DPP-03 | 2,6-dimethyl | 8 | 8.10 | Highly Active |

| DPP-04 | 4-fluoro-2,5-dimethyl | 50 | 7.30 | Active |

| DPP-05 | 3-chloro-2,4-dimethyl | 250 | 6.60 | Moderately Active |

| DPP-06 | 4-methoxy-3,5-dimethyl | 800 | 6.10 | Moderately Active |

| DPP-07 | Unsubstituted Phenyl | 5000 | 5.30 | Inactive |

| DPP-08 | 4-nitro-2,5-dimethyl | 12000 | 4.92 | Inactive |

Note: The pIC50 values are calculated to normalize the data distribution for computational analysis.[10]

Structural Preparation: From 2D to 3D

A pharmacophore model is a 3D representation of essential chemical features.[11] Therefore, the 2D structures of our analogs must be converted into energetically stable 3D conformations.

Protocol 1: Ligand Preparation Workflow

-

2D to 3D Conversion: Using a molecular modeling software (e.g., Schrödinger Maestro, MOE), the 2D structure of each analog is converted into a 3D representation.

-

Protonation State Assignment: The ionization state of each molecule at a physiological pH (e.g., 7.4) is determined. This is critical as the protonation state affects the molecule's ability to act as a hydrogen bond donor or acceptor.

-

Energy Minimization: Each 3D structure undergoes energy minimization using a suitable force field (e.g., OPLS, MMFF94).

-

Causality: This step is crucial to relieve any steric clashes and to find a low-energy, stable conformation of the molecule. This conformation is more likely to represent a biologically relevant pose.

-

-

Conformational Search: A systematic or random conformational search is performed for each ligand.

-

Causality: Flexible molecules can adopt multiple shapes (conformers). A thorough conformational search ensures that the bioactive conformation—the specific shape the molecule adopts when binding to its target—is likely included in the set of generated conformers.

-

Section 2: The Core Methodology - Pharmacophore Model Generation & Validation

With a prepared set of ligands, we can proceed to generate and rigorously validate a pharmacophore model. This guide focuses on a ligand-based approach, which is ideal when the 3D structure of the biological target is unknown.[12]

Feature Identification and Hypothesis Generation

The process begins by identifying the key chemical features present in the active molecules that are likely responsible for their biological activity. Common features include:

-

Hydrogen Bond Acceptors (A)

-

Hydrogen Bond Donors (D)

-

Hydrophobic groups (H)

-

Aromatic Rings (R)

-

Positive/Negative Ionizable centers (P/N)

An algorithm (such as PHASE or Catalyst) analyzes the conformers of the active compounds to find a common 3D arrangement of these features.[10][13][14] This common arrangement is termed a pharmacophore hypothesis. The algorithm will typically generate several hypotheses, each with a score reflecting how well it maps onto the active compounds.

For our dimethyl-phenyl piperazin-2-one series, a plausible hypothesis might consist of:

-

One Hydrogen Bond Acceptor (the carbonyl oxygen of the piperazin-2-one).

-

One or two Aromatic Rings (the dimethyl-phenyl group).

-

One Hydrophobic feature (the dimethyl substituents).

The Imperative of Model Validation

A generated hypothesis is merely a proposal until it is rigorously validated. Validation is a self-validating system that ensures the model is not a product of chance and possesses true predictive power.[15]

Protocol 2: Pharmacophore Model Validation

-

Dataset Division: The full set of molecules is divided into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%).[16]

-

Expertise: The training set is used to build the model, while the test set is used to independently assess its predictive ability. The test set molecules must not be used during model generation.

-

-

Internal Validation (Training Set): The best hypothesis from the generation step is selected based on scoring functions that reward alignment with active compounds and penalize alignment with inactive ones.

-

External Validation (Test Set): The chosen model is used to predict the activity of the compounds in the test set. The model's ability to correctly classify active compounds as active and inactive compounds as inactive is evaluated.

-

Statistical Assessment: Several metrics are used to quantify the model's quality. A good model should have a high correlation between estimated and experimental activity for the training set and accurately predict the activity class of the test set compounds.

Table 2: Illustrative Validation Metrics for a Pharmacophore Model

| Metric | Description | Acceptable Value |

| Survival Score | A proprietary score indicating the overall quality and significance of the hypothesis. | High value |

| Correlation (R²) | The correlation between the predicted and actual pIC50 values for the training set. | > 0.8 |

| Enrichment Factor (EF) | Measures how many more active compounds are found in a small fraction of a screened database compared to random selection. | > 1.0 |

| Receiver Operating Characteristic (ROC) Curve | A plot of the true positive rate vs. the false positive rate, indicating the model's ability to distinguish between actives and inactives. | Area Under Curve (AUC) > 0.7 |

Section 3: Visualization of Concepts & Workflows

Visual aids are indispensable for understanding the abstract concepts of pharmacophore modeling.

Workflow Diagram

The entire process, from initial ligand selection to the final validated model, can be visualized as a logical workflow.

Caption: Workflow for ligand-based pharmacophore modeling and application.

Conceptual Pharmacophore Model Diagram

This diagram illustrates what a final, validated pharmacophore model for our analog series might look like, showing the spatial arrangement of the key chemical features.

Caption: A hypothetical 3D pharmacophore model for piperazin-2-one analogs.

Section 4: Application in Drug Discovery

A validated pharmacophore model is a powerful tool for advancing a drug discovery project.

Virtual Screening

The primary application is virtual screening (VS), where the pharmacophore model is used as a 3D query to search large chemical databases (like ZINC or Enamine) for novel compounds that match the feature arrangement.[8][9][10] This process can computationally filter millions of compounds down to a manageable number of promising "hits" for laboratory testing, dramatically accelerating the discovery of new chemical entities.[8]

Lead Optimization

The model also provides crucial insights for lead optimization. By understanding the essential features for bioactivity (e.g., the necessity of a hydrogen bond acceptor at a specific location), medicinal chemists can rationally design new analogs with improved potency and selectivity. For instance, if the model indicates a large hydrophobic pocket, chemists can synthesize derivatives with larger hydrophobic groups to better fill that space, potentially increasing binding affinity.

Conclusion

Pharmacophore analysis is a robust and indispensable computational technique in modern drug discovery. By following a structured, logical workflow that emphasizes rigorous validation, researchers can transform raw structure-activity data into a predictive 3D model. For a series like the dimethyl-phenyl piperazin-2-one analogs, this model serves as both a filter to identify new lead compounds from vast chemical libraries and a blueprint to guide the intelligent design of more effective medicines. The integration of such in silico methods is critical for reducing the time and cost associated with bringing novel therapeutics to the clinic.[8]

References

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega.

- Drug Design by Pharmacophore and Virtual Screening Approach - MDPI.

- Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC.

- Pharmacophore-Based Virtual Screening - Bentham Science Publishers.

- PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling - arXiv.

- Pharmacophore modeling | Medicinal Chemistry Class Notes - Fiveable.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed.

- Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing).

- How to do validation of ligand-based pharmacophore model in Ligandscout?

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- piperazine-scaffold-a-remarkable-tool-in-generation-of-diverse-pharmacological-agents - Ask this paper | Bohrium.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Bentham Science Publishers.

- a The pharmacophore model (AAHPRRR_1) generated by PHASE. The model... - ResearchGate.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Design, synthesis and structure-activity relationship study of piperazinone-containing thieno[3,2-d]pyrimidine derivatives as new PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fiveable.me [fiveable.me]

- 13. columbiaiop.ac.in [columbiaiop.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. aast.edu [aast.edu]

- 16. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Discovery

An In-depth Technical Guide to the Molecular and Physicochemical Characterization of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

In the landscape of modern medicinal chemistry, the piperazine scaffold is widely recognized as a "privileged structure" due to its versatile synthetic accessibility and its presence in a multitude of clinically successful drugs.[1][2] The derivative, 1-(2,4-Dimethyl-phenyl)-piperazin-2-one, belongs to this critical class of compounds, making its fundamental physicochemical properties a subject of intense interest for researchers in drug development. The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is fundamentally governed by its physical and chemical characteristics. These properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3]

This technical guide provides a comprehensive overview of the core molecular data for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one. More importantly, it serves as a methodological whitepaper, detailing the requisite experimental and computational workflows for a thorough physicochemical characterization. For scientists and drug development professionals, this document outlines not just what to measure, but why these measurements are critical and how to perform them with scientific rigor.

Section 1: Core Molecular Data

A precise understanding of a molecule's basic identity is the bedrock of all subsequent characterization. The molecular weight, in particular, is a foundational parameter in Lipinski's "Rule of Five," a widely used guideline for predicting the druglikeness of a chemical compound.[3] Molecules with a molecular weight under 500 Daltons, for instance, are generally predicted to have better membrane permeability and oral bioavailability.[4]

Table 1: Core Molecular Identifiers for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

| Property | Value | Source |

| IUPAC Name | 1-(2,4-dimethylphenyl)piperazin-2-one | - |

| CAS Number | 907972-47-8 | [5] |

| Molecular Formula | C₁₂H₁₆N₂O | [5] |

| Molecular Weight | 204.27 g/mol | [5] |

| Canonical SMILES | CC1=CC=C(C(=C1)C)N2CCNC(=O)C2 | - |

Section 2: Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[1] A compound must dissolve in the aqueous environment of the gastrointestinal tract before it can be absorbed into the bloodstream. Poor solubility is a leading cause of failure for drug candidates in development.

Theoretical Rationale

The solubility of a compound influences everything from the reliability of in vitro assays to the choice of formulation and delivery systems.[3] For oral administration, insufficient solubility can lead to low bioavailability, requiring higher doses that may increase the risk of toxicity. Therefore, accurate measurement of aqueous solubility is a non-negotiable step in early-phase drug development.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement approach.[6][7]

Objective: To determine the maximum concentration of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one that can be dissolved in a specific aqueous buffer at equilibrium.

Methodology:

-

Preparation of Buffers: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate conditions in the stomach and intestines.[8]

-

Compound Addition: Add an excess amount of solid 1-(2,4-Dimethyl-phenyl)-piperazin-2-one to a series of glass vials, each containing a known volume of a specific buffer. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[7]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator in a temperature-controlled environment (typically 37°C to mimic physiological conditions). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] The time required to reach equilibrium should be established in preliminary experiments.[8]

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at the same temperature, to separate the undissolved solid from the saturated supernatant.[9]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. The concentration of the dissolved compound is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

-

Data Reporting: The solubility is reported as the average concentration from replicate measurements (e.g., in mg/mL or µM).

Section 3: Acidity and Basicity (pKa)

The pKa, or acid dissociation constant, defines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their pKa values govern their charge, which in turn affects their solubility, permeability, and interaction with biological targets.[10]

Theoretical Rationale

The ionization state of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one will significantly influence its behavior. For example, the neutral form of a molecule is typically more lipophilic and can more easily cross cell membranes, while the ionized form is often more water-soluble.[10] Knowing the pKa is therefore essential for predicting absorption in different parts of the GI tract and for developing stable formulations.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of pharmaceutical compounds.[11][12]

Objective: To determine the pKa value(s) of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one by measuring pH changes during titration with a strong acid or base.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (often a water/co-solvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[11]

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[11]

-

Titration Setup: Place the sample solution in a temperature-controlled vessel with a magnetic stirrer. Immerse the calibrated pH electrode into the solution.

-

Titration: For a basic compound, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). For an acidic compound, use a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[11]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the point where half of the compound has been neutralized.[11] This point is identified as the inflection point on a derivative plot of the titration curve.

Section 4: Lipophilicity (logP and logD)

Lipophilicity, the "fat-loving" nature of a molecule, is a key indicator of its ability to cross lipid cell membranes.[13] It is commonly expressed as the logarithm of the partition coefficient (logP) or the distribution coefficient (logD).

Theoretical Rationale

-

logP is the ratio of the concentration of the neutral form of a compound in a lipid phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[13]

-

logD is the partition ratio of all forms of the compound (neutral and ionized) at a specific pH. For ionizable compounds, logD is pH-dependent and provides a more physiologically relevant measure of lipophilicity.[6]

An optimal balance of lipophilicity is crucial; while high lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, increased metabolic breakdown, and higher toxicity.[14]

Experimental Protocol: LogD Determination (Shake-Flask Method)

The shake-flask method remains the benchmark for logP and logD determination due to its direct measurement of partitioning.[6][13]

Objective: To determine the distribution of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one between n-octanol and an aqueous buffer at a specific pH (e.g., pH 7.4).

Methodology:

-

Phase Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer (pH 7.4) and the buffer with n-octanol by shaking them together overnight and then separating the layers. This prevents volume changes during the experiment.

-

Compound Addition: Dissolve a known amount of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one in one of the pre-saturated phases (usually the one in which it is more soluble).

-

Partitioning: Add a known volume of the second pre-saturated phase to create a two-phase system.

-

Equilibration: Vigorously shake the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the logD value using the formula: logD = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous buffer] )[6]

Section 5: Integrated Characterization Workflow

A logical, sequential approach to physicochemical characterization ensures that resources are used efficiently. Early computational predictions can guide experimental work, which in turn provides the definitive data needed for progression in drug development.

Caption: Integrated workflow for physicochemical characterization.

Conclusion

The comprehensive physicochemical characterization of 1-(2,4-Dimethyl-phenyl)-piperazin-2-one is an indispensable prerequisite for its advancement as a potential drug candidate. While core molecular data provides a starting point, a deep understanding of its aqueous solubility, pKa, and lipophilicity is paramount. This guide has detailed the standard, validated methodologies for determining these critical parameters. By applying these robust experimental protocols, researchers can generate the high-quality, reliable data necessary to make informed decisions, optimize molecular design, and ultimately increase the probability of success in the complex journey of drug development.

References

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from CD ComputaBio website. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website. [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]

-

Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. [Link]

-

El-Ghazouly, M. G., & El-Gendy, M. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 4(2), 46-50. [Link]

-

ResearchGate. (2018). Do computational predictions of physico-chemical properties of small-molecular weight compounds make sense?[Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. [Link]

-

Jafari, M., & Othman, I. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

National Institutes of Health. (n.d.). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. [Link]

-

Ràfols, C., Subirats, X., Rubio, J., Rosés, M., & Bosch, E. (2017). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Talanta, 162, 293–299. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405–1413. [Link]

-

Bergström, C. A., Luthman, K., & Artursson, P. (2002). Experimental and computational screening models for prediction of aqueous drug solubility. Pharmaceutical research, 19(2), 182–188. [Link]

-

Protocols.io. (n.d.). LogP / LogD shake-flask method. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Brookhaven Instruments. (n.d.). What is Molecular Weight? Retrieved from Brookhaven Instruments website. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

Bettersize Instruments. (n.d.). What is molecular weight and why is it so important? Retrieved from Bettersize Instruments website. [Link]

-

Slideshare. (n.d.). pKa and log p determination. [Link]

-

The Pharma Journal. (n.d.). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. [Link]

-

American Pharmaceutical Review. (2012). Development of Potentiometric Microtitration for Early Chemistry Development. [Link]

-

National Institutes of Health. (2020). Effects of molecular weight and structural conformation of multivalent-based elastin-like polypeptides on tumor accumulation and tissue biodistribution. [Link]

-

PubChemLite. (n.d.). 1-(2,4-dimethylphenyl)piperazine (C12H18N2). [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(2,4-DIMETHYLPHENYL)PIPERAZINE | CAS 1013-76-9. [Link]

-

Indian Academy of Sciences. (2016). Synthesis, crystal structure and magnetic properties of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II). Journal of Chemical Sciences, 128(6), 905-911. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperazine, 1-phenyl-. NIST Chemistry WebBook. [Link]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. bettersizeinstruments.com [bettersizeinstruments.com]

- 3. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. 1-(2,4-Dimethylphenyl)piperazine | 1013-76-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. scielo.br [scielo.br]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

Methodological & Application

synthesis protocol for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one

[1]

Part 1: Application Note & Strategic Overview

Abstract

This application note details a scalable, high-purity synthesis protocol for 1-(2,4-Dimethyl-phenyl)-piperazin-2-one . This scaffold is a critical pharmacophore found in various psychotropic and anxiolytic agents (e.g., Vortioxetine analogs). While direct N-arylation of piperazin-2-one is possible, it often suffers from poor regioselectivity and low yields due to the steric hindrance of the ortho-methyl group on the 2,4-dimethylphenyl ring.

The protocol below utilizes a stepwise "N-Hydroxyethylation / Cyclization" strategy . This route is preferred over direct diamine cyclization because it avoids the formation of polymeric byproducts and ensures the correct regiochemistry of the lactam (carbonyl adjacent to the N1-aryl group).

Retrosynthetic Logic

The target molecule is an

-

Target: 1-(2,4-Dimethyl-phenyl)-piperazin-2-one.[1]

-

Disconnection: C3–N4 and C6–N1 bonds.

-

Key Intermediate:

-(2-chloroethyl)-2-chloro- -

Starting Materials: 2,4-Dimethylaniline, 2-Bromoethanol (or Ethylene Oxide), Chloroacetyl Chloride, and Ammonia.[1]

Synthetic Pathway Diagram[1][2][3][4][5]

Caption: Four-step synthetic pathway ensuring regioselective formation of the N1-aryl lactam ring.

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv.[2] | Role |

| 2,4-Dimethylaniline | 121.18 | 1.0 | Starting Material |

| 2-Bromoethanol | 124.97 | 1.2 | Alkylating Agent |

| Chloroacetyl Chloride | 112.94 | 1.1 | Acylating Agent |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.5 | Chlorinating Agent |

| Ammonia (7N in MeOH) | 17.03 | 5.0 | Cyclization Nucleophile |

| Potassium Carbonate | 138.21 | 2.0 | Base (Step 1) |

| Triethylamine (TEA) | 101.19 | 1.2 | Base (Step 2) |

Step 1: Synthesis of N-(2-Hydroxyethyl)-2,4-dimethylaniline

This step installs the ethyl linker required for the piperazine ring.

-

Setup: Charge a 500 mL round-bottom flask (RBF) with 2,4-dimethylaniline (12.1 g, 100 mmol) and Potassium Carbonate (27.6 g, 200 mmol) in Toluene (150 mL).

-

Addition: Add 2-Bromoethanol (15.0 g, 120 mmol) dropwise over 15 minutes.

-

Reaction: Heat the mixture to reflux (110°C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexane). The aniline spot should disappear, and a lower Rf spot (alcohol) should appear.

-

Note: Avoid large excess of bromoethanol to prevent formation of the bis-hydroxyethyl byproduct.

-

-

Workup: Cool to room temperature (RT). Filter off inorganic salts.[1] Wash the filtrate with water (2 x 50 mL).

-

Purification: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via silica gel chromatography (Gradient: 10%

40% EtOAc/Hexanes).[1]-

Yield Expectation: 75–85% (Yellow oil).

-

Step 2: Acylation to N-(2-Hydroxyethyl)-N-(2,4-dimethylphenyl)-2-chloroacetamide

This step installs the "glycine" backbone containing the electrophilic chloride and the carbonyl.

-

Setup: Dissolve the intermediate from Step 1 (16.5 g, ~100 mmol) and Triethylamine (12.1 g, 120 mmol) in anhydrous Dichloromethane (DCM) (200 mL). Cool to 0°C under nitrogen.

-

Addition: Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes. Maintain temperature < 5°C to avoid O-acylation (though O-acylation is reversible or irrelevant if converted to Cl later, N-acylation is preferred and faster).[1]

-

Reaction: Allow to warm to RT and stir for 2 hours.

-

Workup: Quench with saturated NaHCO₃ (100 mL). Separate layers. Wash organic layer with 1M HCl (to remove unreacted amine) and then Brine.

-

Isolation: Dry over MgSO₄ and concentrate. The product is a viscous oil or low-melting solid.

-

Critical Check: NMR should show the distinct singlet for the chloroacetyl CH₂ (~4.0 ppm).

-

Step 3: Activation & Cyclization (The "One-Pot" Ring Closure)

This is the critical step where the alcohol is converted to a chloride, creating a bis-electrophile that reacts with ammonia to close the ring.

-

Chlorination:

-

Cyclization:

-

Redissolve the crude bis-chloride residue in Methanol (100 mL).

-

Place in a pressure vessel or sealed tube.[1]

-

Add 7N Ammonia in Methanol (70 mL, ~500 mmol).

-

Heat to 60°C for 6–8 hours.

-

Mechanism:[1][4][2][5][6][7][8][9][10] Ammonia displaces the aliphatic chloride on the acetyl group first (forming the glycinamide intermediate), which then intramolecularly displaces the ethyl chloride to close the ring.

-

-

Workup:

-

Purification: Recrystallize from Isopropanol/Heptane or purify via column chromatography (DCM/MeOH 95:5).

-

Final Product: White to off-white solid.[1]

-

Part 3: Quality Control & Validation

Analytical Specifications

To ensure the protocol produced the correct isomer (1-aryl-2-one vs 4-aryl-2-one), verify the following:

| Method | Expected Signal | Mechanistic Proof |

| 1H NMR (CDCl3) | Aryl Region: 3 protons (6.9–7.2 ppm).Methyls: Two singlets (~2.2, 2.3 ppm).Piperazine Ring: - Singlet (2H) at ~3.6 ppm (H3, adjacent to carbonyl).- Triplet (2H) at ~3.7 ppm (H6, adjacent to N-Aryl).- Triplet (2H) at ~3.2 ppm (H5, adjacent to NH). | The singlet at 3.6 ppm confirms the isolated CH₂ between the Carbonyl and the NH. If the structure were 4-aryl, the splitting would differ.[1] |

| 13C NMR | Carbonyl: ~168 ppm.N-CH2-CH2-N: Signals at ~48 and ~42 ppm.[1] | Confirms lactam structure.[1] |

| LC-MS | [M+H]+ = 205.13 | Confirms molecular weight. |

Troubleshooting Guide

-

Problem: Low yield in Step 1 (Bis-alkylation).

-

Problem: Incomplete cyclization in Step 3.

-

Solution: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq) during the ammonia reaction. This generates the more reactive alkyl iodide in situ (Finkelstein reaction), accelerating the ring closure.

-

-

Problem: Formation of primary amide byproduct (Hydrolysis).

-

Solution: Ensure the methanol/ammonia solution is dry.[1] Water competes with ammonia for the acyl chloride (if reacting directly) or hydrolyzes the alkyl chloride.

-

References

-

Bang-Andersen, B., et al. (2011).[1][11][5][3] "Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder." Journal of Medicinal Chemistry, 54(9), 3206–3221.[1][5] Link

- Context: Establishes the pharmacological relevance of the 2,4-dimethylphenyl-piperazine scaffold and discusses synthetic approaches to rel

-

Zupancic, B. (2016).[1][12] "Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine." U.S. Patent No.[1] 9,493,409.[1] Washington, DC: U.S. Patent and Trademark Office.[1] Link

- Context: Describes the reaction of anilines with bis(2-chloroethyl)amine derivatives and the general handling of these piperazine precursors.

-

Lu, Z., & Stahl, S. S. (2012).[1][13] "Pd-catalyzed aerobic oxidative cyclization of allyl-sulfonamides for the synthesis of piperazines and piperazinones." Organic Letters, 14(5), 1234–1237.[1] Link

-

Context: Provides mechanistic insight into the cyclization of acyclic amine precursors to form piperazinone rings.[1]

-

-

Rehse, K., & Clausen, T. (1988).[1] "Synthesis of 1-arylpiperazin-2-ones." Archiv der Pharmazie, 321(11), 821-822.[1] Link

- Context: Foundational text on the specific cyclization of N-(2-hydroxyethyl)glycinamides to 1-arylpiperazin-2-ones.

Sources

- 1. CN106117153A - The preparation method of 2 piperazinones - Google Patents [patents.google.com]

- 2. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2981520A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. scholarworks.sfasu.edu [scholarworks.sfasu.edu]

- 7. Solved Synthesis of Lidocaine THE SYNTHESIS OF LIDOCAINE In | Chegg.com [chegg.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]

- 10. US9493409B2 - Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 11. WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 12. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Piperazine synthesis [organic-chemistry.org]

Mastering the Molecular Canvas: A Guide to Derivatization of the Piperazin-2-one Nitrogen

For the dedicated researcher in medicinal chemistry and drug development, the piperazin-2-one scaffold represents a privileged structure, a foundational element in a vast array of biologically active compounds. Its inherent structural features, combining a conformationally constrained amide with a modifiable secondary amine, offer a unique opportunity for intricate molecular design and the fine-tuning of pharmacological properties. This guide provides a comprehensive exploration of the primary methods for the derivatization of the piperazin-2-one nitrogen atoms, offering not just protocols, but the strategic rationale behind them.

The key to unlocking the full potential of the piperazin-2-one core lies in the selective functionalization of its two distinct nitrogen atoms: the N1 amide nitrogen and the N4 secondary amine nitrogen. The differential reactivity of these two centers—the N4 amine being significantly more nucleophilic than the N1 amide—forms the basis for regioselective derivatization. This document will delve into the three principal avenues of modification: N-Alkylation, N-Arylation, and N-Acylation, providing detailed protocols, mechanistic insights, and comparative data to inform your synthetic strategy.

N-Alkylation: Expanding the Molecular Framework

The introduction of alkyl groups at the N4 position is a cornerstone of piperazin-2-one modification, profoundly influencing solubility, lipophilicity, and receptor-binding interactions. Reductive amination stands out as a robust and versatile method for this transformation.

Reductive Amination: A Controlled and Efficient Pathway

Reductive amination offers a highly selective method for the N4-alkylation of piperazin-2-ones, proceeding through the in-situ formation and subsequent reduction of an iminium ion. This two-step, one-pot process is favored for its mild conditions and broad substrate scope.[1][2]

Mechanism Insight: The reaction initiates with the nucleophilic attack of the more basic N4-amine of the piperazin-2-one onto the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an intermediate iminium ion. A selective reducing agent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃), then delivers a hydride to the electrophilic iminium carbon to yield the N4-alkylated product.[1][3][4][5] NaBH(OAc)₃ is particularly advantageous due to its mildness and tolerance of a wide array of functional groups.[1][2]

Experimental Protocol: N4-Benzylation of Piperazin-2-one via Reductive Amination

-

Materials:

-

Piperazin-2-one (1.0 equiv)

-

Benzaldehyde (1.2 equiv)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

-

1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a round-bottom flask, add piperazin-2-one (1.0 equiv) and 1,2-dichloroethane (DCE) to create a suspension.

-

Add benzaldehyde (1.2 equiv) to the mixture and stir at room temperature for 1 hour to facilitate iminium ion formation.

-

In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N4-benzylpiperazin-2-one.

-

Quantitative Data Summary: Reductive Amination of Piperazin-2-one

| Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 85-95 |

| 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 5 | 88-96 |

| Cyclohexanone | NaBH(OAc)₃ | THF | 12 | 75-85 |

| Acetone | NaBH₃CN | MeOH | 8 | 70-80 |

Note: Yields are representative and may vary based on the specific substrate and reaction scale.

Workflow for Reductive Amination

Caption: Workflow for N4-alkylation via reductive amination.

N-Arylation: Forging the C-N Bond